molecular formula C8H8N2O6S B2996151 4-Methanesulfonamido-3-nitrobenzoic acid CAS No. 1184668-88-9

4-Methanesulfonamido-3-nitrobenzoic acid

Cat. No.: B2996151
CAS No.: 1184668-88-9
M. Wt: 260.22
InChI Key: KPMVBNPWPBLWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonamido-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H8N2O6S. It is characterized by the presence of a methanesulfonamide group and a nitro group attached to a benzene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonamido-3-nitrobenzoic acid typically involves the nitration of 4-methanesulfonamido-benzoic acid. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be produced through a large-scale nitration process, ensuring consistent quality and purity. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonamido-3-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like tin chloride or iron powder can be employed to reduce the nitro group to an amine group.

  • Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, using reagents like thionyl chloride to convert it to an acid chloride.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.

  • Reduction: Reduction of the nitro group results in the formation of 4-methanesulfonamido-3-aminobenzoic acid.

  • Substitution: Substitution reactions can produce various derivatives, such as esters or amides, depending on the nucleophile used.

Scientific Research Applications

4-Methanesulfonamido-3-nitrobenzoic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Methanesulfonamido-3-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 4-Methanesulfonamido-benzoic acid

  • 4-Nitrobenzoic acid

  • 3-Nitrobenzoic acid

  • 4-Methanesulfonamido-3-aminobenzoic acid

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Properties

IUPAC Name

4-(methanesulfonamido)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c1-17(15,16)9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMVBNPWPBLWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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